

Application Notes and Protocols: Synthesis of 2-Bromo-N-phenylaniline

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Compound of Interest

Compound Name: **2-bromo-N-phenylaniline**

Cat. No.: **B1276325**

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Introduction

2-Bromo-N-phenylaniline is a diarylamine derivative that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and materials for optoelectronic applications. The formation of the C-N bond between the aniline nitrogen and the 2-bromophenyl ring is a key synthetic step. Modern organometallic cross-coupling reactions provide efficient and versatile methods for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for the synthesis of aryl amines, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader functional group tolerance.^{[1][2]} This protocol details a reliable procedure for the synthesis of **2-bromo-N-phenylaniline** via a Buchwald-Hartwig amination of 2-bromoaniline with an aryl halide.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromoaniline and iodobenzene.

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Caption: Palladium-catalyzed Buchwald-Hartwig amination of 2-bromoaniline with iodobenzene.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **2-bromo-N-phenylaniline**.

Materials and Reagents

- 2-Bromoaniline (99%)
- Iodobenzene (98%)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (97%)
- Sodium tert-butoxide ($NaOtBu$) ($\geq 98\%$)
- Anhydrous Toluene
- Ethyl acetate ($EtOAc$)
- Hexanes

- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (230-400 mesh)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification

Detailed Methodology

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), $\text{Pd}_2(\text{dba})_3$ (0.01 eq), and Xantphos (0.02 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
- Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by iodobenzene (1.1 eq) via syringe.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed (typically 12-24 hours).
- Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to afford **2-bromo-N-phenylaniline** as the final product.

Safety Precautions

- Handle all reagents and solvents in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.
- Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and moisture.

Data Presentation

Quantitative data for the synthesis and characterization of the product are summarized below.

Table 1: Reagent and Reaction Parameters

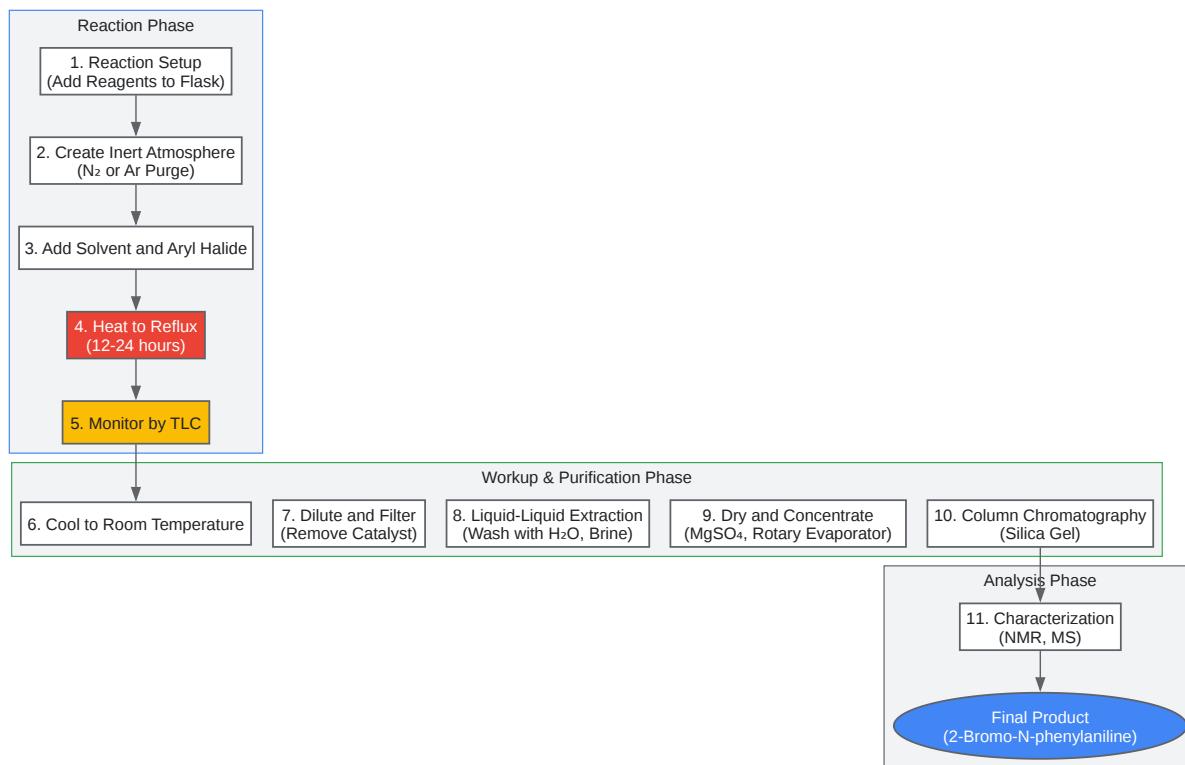
Reagent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount
2-Bromoaniline	172.02	5.0	1.0	860 mg
Iodobenzene	204.01	5.5	1.1	1.12 g
Pd ₂ (dba) ₃	915.72	0.05	0.01	46 mg
Xantphos	578.68	0.1	0.02	58 mg
Sodium tert-butoxide	96.10	7.0	1.4	673 mg
Toluene	-	-	-	25 mL

Table 2: Product Characterization Data for **2-Bromo-N-phenylaniline**

Parameter	Data
Molecular Formula	C ₁₂ H ₁₀ BrN[3]
Molecular Weight	248.12 g/mol [3]
Appearance	Off-white to pale yellow solid
Expected Yield	75-90%
¹ H NMR (400 MHz, CDCl ₃)	δ 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1[4]
Mass Spec (ESI)	m/z = 248, 250 (M, M+2 due to Br isotopes)[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

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Caption: Workflow for the synthesis and purification of **2-bromo-N-phenylaniline**.

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References

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